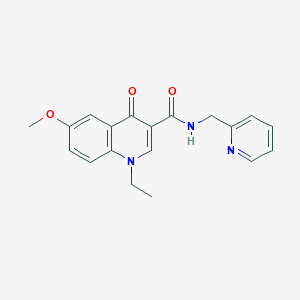
1-ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-ethyl-6-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide is 337.14264148 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core with various substituents that influence its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃ |
| Molecular Weight | 337.4 g/mol |
| Melting Point | Approx. 170 °C |
| Solubility | Soluble in DMSO |
| Appearance | White crystalline solid |
The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors within biological systems. Similar compounds have shown inhibitory effects on targets such as:
- HIV Integrase : Compounds in the quinolone family have demonstrated activity against HIV integrase, suggesting potential in antiviral therapy.
- Bacterial Topoisomerases : The compound may also inhibit bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits significant biological activity across various assays:
- Antimicrobial Activity : Preliminary studies suggest that quinolone derivatives can inhibit bacterial growth, making them candidates for antibiotic development.
- Anticancer Properties : In vitro studies have shown that similar quinolone compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression and other diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of quinolone derivatives similar to this compound:
- Study on Anticancer Activity : A study published in PubMed evaluated the cytotoxic effects of various quinolone derivatives against leukemia cells. The results indicated that some derivatives exhibited IC50 values lower than 10 µg/mL, highlighting their potential as anticancer agents .
- Inhibition of PD-L1 Interaction : Research has focused on small molecules targeting the PD-1/PD-L1 pathway. Compounds structurally similar to our compound were tested for their ability to enhance immune responses in cancer therapy .
Eigenschaften
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-22-12-16(19(24)21-11-13-6-4-5-9-20-13)18(23)15-10-14(25-2)7-8-17(15)22/h4-10,12H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJDLAKCXAEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














